Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications . The imidazo[1,2-a]pyridine scaffold is recognized for its structural versatility and has been utilized in the development of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and esterification reactions . One common method involves the use of a multicomponent reaction where 2-aminopyridine, an aldehyde, and an isocyanide are reacted together under acidic conditions to form the imidazo[1,2-a]pyridine core . The methoxy group can be introduced through a nucleophilic substitution reaction using methanol as the nucleophile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methanol as a nucleophile in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent scaffold with diverse biological activities.
Methyl 3-nitroimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Studied for its anti-tuberculosis activity.
Uniqueness
Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C10H10N2O3 |
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Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-3-4-12-8(10(13)15-2)6-11-9(12)5-7/h3-6H,1-2H3 |
InChI Key |
QEIZLTSYOLFJDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(N2C=C1)C(=O)OC |
Origin of Product |
United States |
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